molecular formula C15H15NO B8656226 Formamide, N-(diphenylmethyl)-N-methyl- CAS No. 75700-33-3

Formamide, N-(diphenylmethyl)-N-methyl-

Cat. No. B8656226
CAS RN: 75700-33-3
M. Wt: 225.28 g/mol
InChI Key: JYPYWUTVNLZVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formamide, N-(diphenylmethyl)-N-methyl- is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Formamide, N-(diphenylmethyl)-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(diphenylmethyl)-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

75700-33-3

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-benzhydryl-N-methylformamide

InChI

InChI=1S/C15H15NO/c1-16(12-17)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3

InChI Key

JYPYWUTVNLZVCN-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.5 g of p-toluoyl chloride and 13.3 g of aluminum chloride were mixed in 250 ml of dichloroethane in a dropping funnel. The solution was added dropwise to the cooled, stirred suspension of the resin beads over a period of about 40 min., care being taken not to allow the reaction to warm up above 5° C. The stirring was continued for 4 hours at room temperature when the resin was washed sequentially with isopropanol, isopropanol-water (1:1 mixture), isopropanol and dried to give 53.8 g of p-toluoyl resin. This resin was then mixed with 168 g of ammonium formate, 201 ml of formamide, 134 ml of formic acid and 350 ml of nitrobenzene. The mixture was gradually heated up to 165°-170° C. under reflux and maintained for 1 day during which time about 115 ml of the aqueous phase was collected into a Dean-Stark trap. The resin was washed and dried as above to yield 55.5 g of N-formyl methylbenzhydrylamine resin. The product was hydrolyzed in a mixture of 300 ml each of 12N HCl and isopropanol under reflux for 3 hr. Washing and drying the resulting resin provided 54.9 g of the hydrochloride form of methylbenzhydrylamine resin. It showed a very strong positive reaction to ninhydrin reagent and incorporated 0.4 mmol of Boc-Ala-OH when neutralized and coupled with Boc-Ala-OH in the presence of dicyclohexylcarbodiimide.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
201 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
134 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous phase
Quantity
115 mL
Type
reactant
Reaction Step Three

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